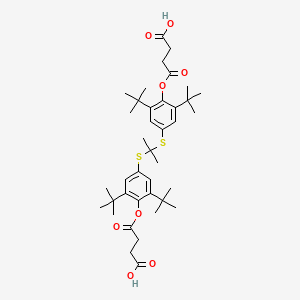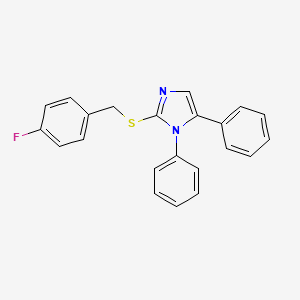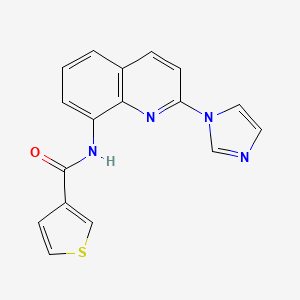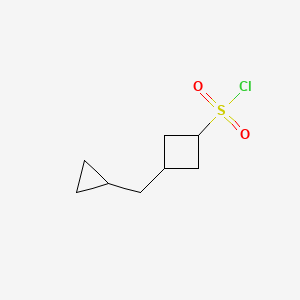![molecular formula C14H17FN2O2 B2790436 N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355929-22-4](/img/structure/B2790436.png)
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide: is a chemical compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative and the subsequent introduction of the cyano and propanamide groups. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the cyano group.
Esterification reactions: to form the propanamide moiety.
Fluorination reactions: to incorporate the fluorophenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid derivative.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorophenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide may serve as a probe in biological studies to understand the interaction of fluorophenyl derivatives with biological targets.
Industry: In industry, this compound can be utilized in the production of advanced materials, coatings, and other chemical products.
Mecanismo De Acción
The mechanism by which N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses.
Comparación Con Compuestos Similares
N-[cyano(3-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
N-[cyano(4-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide
N-[cyano(2-chlorophenyl)methyl]-3-(propan-2-yloxy)propanamide
Uniqueness: N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide stands out due to its specific fluorophenyl position, which can influence its reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)19-8-7-14(18)17-13(9-16)11-5-3-4-6-12(11)15/h3-6,10,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZEFZODFOJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)




![5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2790359.png)



![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)

![N-(3-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2790370.png)

